Bis(6-methylheptyl) 2,2'-oxydiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(6-methylheptyl) 2,2’-oxydiacetate is an organic compound with the molecular formula C24H38O4. This compound is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility and durability of plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-methylheptyl) 2,2’-oxydiacetate typically involves the esterification of phthalic anhydride with 6-methylheptanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Bis(6-methylheptyl) 2,2’-oxydiacetate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of phthalic anhydride and 6-methylheptanol into the reactor, where they react in the presence of an acid catalyst .
Chemical Reactions Analysis
Types of Reactions
Bis(6-methylheptyl) 2,2’-oxydiacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form phthalic acid and 6-methylheptanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 6-methylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates.
Scientific Research Applications
Bis(6-methylheptyl) 2,2’-oxydiacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(6-methylheptyl) 2,2’-oxydiacetate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. On a molecular level, it may also interact with biological systems, potentially disrupting endocrine function by mimicking or interfering with hormone activity .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar properties.
Diisononyl phthalate (DINP): Used as a plasticizer in various applications.
Diisodecyl phthalate (DIDP): Known for its use in flexible PVC products.
Uniqueness
Bis(6-methylheptyl) 2,2’-oxydiacetate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its molecular structure allows for specific interactions with polymer chains, making it particularly effective as a plasticizer .
Properties
CAS No. |
61702-82-7 |
---|---|
Molecular Formula |
C20H38O5 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
6-methylheptyl 2-[2-(6-methylheptoxy)-2-oxoethoxy]acetate |
InChI |
InChI=1S/C20H38O5/c1-17(2)11-7-5-9-13-24-19(21)15-23-16-20(22)25-14-10-6-8-12-18(3)4/h17-18H,5-16H2,1-4H3 |
InChI Key |
QZGLODMZEWWQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)COCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.